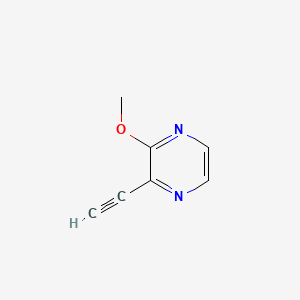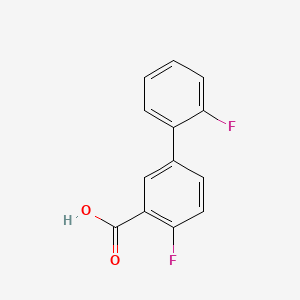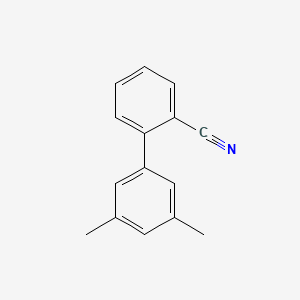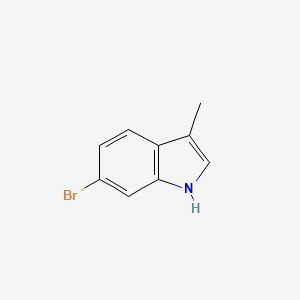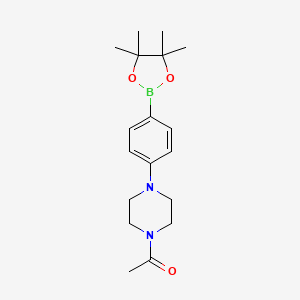
4-(4-乙酰基-1-哌嗪基)苯硼酸频哪醇酯
描述
4-(4-Acetyl-1-piperazinyl)phenylboronic Acid Pinacol Ester is a chemical compound with the molecular formula C18H27BN2O3 . It is also known as a boronate ester, which is generally used in metal-catalyzed C-C bond formation reactions like the Suzuki–Miyaura reaction .
Molecular Structure Analysis
The molecular structure of this compound consists of an acetyl group attached to a piperazine ring, which is further connected to a phenyl ring. The phenyl ring is bonded to a boronic acid pinacol ester group .Chemical Reactions Analysis
Pinacol boronic esters are highly valuable building blocks in organic synthesis . They can be converted into a broad range of functional groups . These transformations include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .Physical And Chemical Properties Analysis
This compound has a molecular weight of 330.23 . It is a solid at room temperature and should be stored in an inert atmosphere at 2-8°C .科学研究应用
有机合成中的构建模块
频哪醇硼酸酯,包括“4-(4-乙酰基-1-哌嗪基)苯硼酸频哪醇酯”,是有机合成中非常有价值的构建模块 . 它们通常在室温下稳定,易于纯化,并且通常可商购获得 .
脱硼反应
频哪醇硼酸酯的脱硼反应研究尚不完善 . 然而,已经报道了一种利用自由基方法催化脱硼1°、2° 和 3° 烷基硼酸酯的方法 .
烯烃的反马氏加氢甲基化
脱硼反应方案与马特森-CH2-同系化相结合,可以实现烯烃的正式反马氏加氢甲基化,这是一种有价值但未知的转化 . 加氢甲基化序列应用于甲氧基保护的(-)-Δ8-四氢大麻酚和胆固醇 .
δ-®-柯尼宁和吲哚利啶209B的全合成
脱硼反应进一步用于δ-®-柯尼宁和吲哚利啶209B的正式全合成 .
铃木-宫浦偶联
<a data-citationid="6891
安全和危害
未来方向
作用机制
Target of Action
Boronic acids and their esters are generally used in metal-catalyzed c-c bond formation reactions like suzuki–miyaura reaction .
Mode of Action
The compound, being a boronic ester, is involved in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst. Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction is the primary biochemical pathway affected by this compound. This reaction is arguably the most widely-applied transition metal catalyzed carbon–carbon bond forming reaction to date . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .
Pharmacokinetics
It’s known that the compound is a solid at room temperature and should be stored in an inert atmosphere at 2-8°c for optimal stability .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its role in the Suzuki–Miyaura coupling reaction. This reaction enables the formation of carbon–carbon bonds, which is a fundamental process in organic synthesis .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the compound should be stored in an inert atmosphere at 2-8°C for optimal stability . Additionally, the success of the Suzuki–Miyaura coupling reaction, in which this compound participates, depends on the reaction conditions, which need to be mild and tolerant to various functional groups .
属性
IUPAC Name |
1-[4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperazin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27BN2O3/c1-14(22)20-10-12-21(13-11-20)16-8-6-15(7-9-16)19-23-17(2,3)18(4,5)24-19/h6-9H,10-13H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRZVSHHLWMAHAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)N3CCN(CC3)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27BN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40682243 | |
| Record name | 1-{4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperazin-1-yl}ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40682243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1218791-38-8 | |
| Record name | 1-{4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperazin-1-yl}ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40682243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
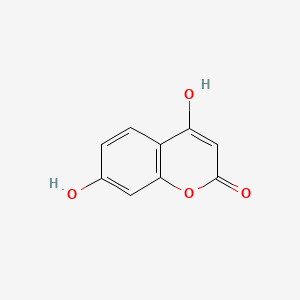
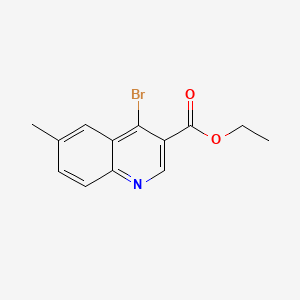
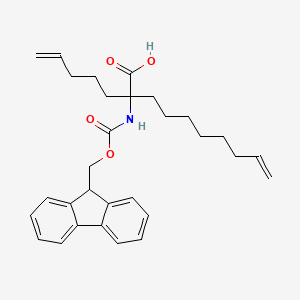
![6-Chloro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B595068.png)


